4-(Dimethylamino)-2-fluorobenzonitrile
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Overview
Description
4-(Dimethylamino)-2-fluorobenzonitrile is a derivative of pyridine, which is a basic aromatic heterocyclic compound . It is more basic than pyridine due to the resonance stabilization from the dimethylamino substituent . This compound is of interest because it is a useful nucleophilic catalyst for a variety of reactions .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of 4-Dimethylaminopyridine (DMAP), which has the chemical formula (CH3)2NC5H4N . The structure and dynamics of similar compounds have been assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
This compound, like its analog 4-Dimethylaminopyridine (DMAP), is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications
Photophysical Studies and Fluorescence
Research has explored the photophysical properties and fluorescence behavior of compounds related to 4-(Dimethylamino)-2-fluorobenzonitrile. For instance, the dual fluorescence of 4-dimethylaminobenzonitrile (DMABN) has been studied in various environments, revealing insights into its behavior in different solvents and conditions. Studies like the one by Al-Hassan, Klein, and Suwaiyan (1993) demonstrate how DMABN behaves in α-cyclodextrine cavities, suggesting its existence in multiple environmental conditions ranging from polar to hydrophobic (Al-Hassan, Klein, & Suwaiyan, 1993). Further studies by Cox, Hauptman, and Turro (1984) have utilized dialkylaminobenzonitriles as fluorescence polarity probes in aqueous solutions of cyclodextrins, highlighting their potential in photophysical research (Cox, Hauptman, & Turro, 1984).
Chemical Synthesis and Reactions
The compound has been instrumental in chemical synthesis studies. Fagnoni, Mella, and Albini (1999) investigated the synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines, which involves 4-fluoroaniline, a chemical analog of this compound (Fagnoni, Mella, & Albini, 1999). Zhi (2001) conducted research on the synthesis of 4-Fluorobenzonitrile, further contributing to our understanding of related compound synthesis (Zhi, 2001).
Intramolecular Charge Transfer and Structural Analysis
Studies on intramolecular charge transfer and structural analysis of similar compounds have provided insights into their photophysical behavior. The work of Gómez, Castro, and Reguero (2015) offers a theoretical perspective on the luminescence mechanisms of aminobenzonitrile and dimethylaminobenzonitrile, contributing to our understanding of these compounds in different solvents (Gómez, Castro, & Reguero, 2015). Additionally, the work by Nakagaki, Kohtani, Nakamura, Okamura, Kitoh, and Kunimoto (2003) on the crystal structure of a related compound highlights the importance of structural analysis in understanding these chemicals' properties (Nakagaki et al., 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
Based on the structural similarity to 4-(dimethylamino)benzoic acid, it can be inferred that the compound might interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
For instance, a study on aminobenzoic acids (a class of compounds to which 4-(Dimethylamino)benzoic acid belongs) suggests that these compounds can affect amino acid δ2H values in aerobic heterotrophs .
Pharmacokinetics
A study on diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1h-pyrrol-3-yl) (hydroxy)methylphosphonate derivatives, which are structurally similar, showed that these molecules exhibited desired physicochemical properties needed for oral bioavailability .
Result of Action
Based on the structural similarity to 4-(dimethylamino)benzoic acid, it can be inferred that the compound might lead to changes at the molecular level .
Action Environment
A study on 4-dimethylamino-4’-cyanodiphenylacetylene, a similar compound, suggests that the efficacy of photo-initiated intramolecular charge transfer (ict) processes can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .
Properties
IUPAC Name |
4-(dimethylamino)-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOYAOFLYPEFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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